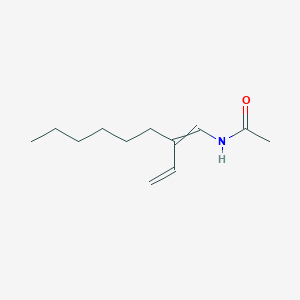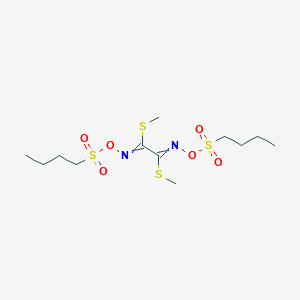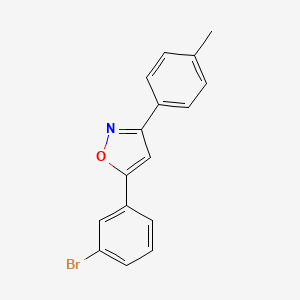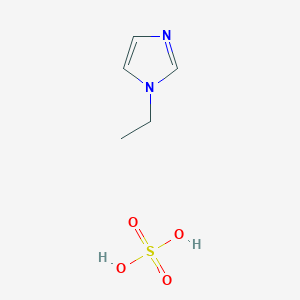
N-(2-Ethenyloct-1-EN-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethenyloct-1-en-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a long aliphatic chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethenyloct-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethenyloct-1-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethenyloct-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethenyloct-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Ethenyloct-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-Isopropylacetamide
- N,N-Dimethylacetamide
Uniqueness
N-(2-Ethenyloct-1-en-1-yl)acetamide is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
650616-20-9 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-(2-ethenyloct-1-enyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-4-6-7-8-9-12(5-2)10-13-11(3)14/h5,10H,2,4,6-9H2,1,3H3,(H,13,14) |
InChI-Schlüssel |
DZSPHZDIBSXVLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CNC(=O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)

![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)

![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)



![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)

